methyl (2Z)-3-[(4-ethylphenyl)amino]-2-(phenylsulfonyl)acrylate
Description
Methyl (2Z)-3-[(4-ethylphenyl)amino]-2-(phenylsulfonyl)acrylate (IUPAC name; CAS: 1327178-36-8) is a Z-configured acrylate derivative featuring a 4-ethylphenylamino substituent at the 3-position and a phenylsulfonyl group at the 2-position . Its stereoelectronic properties are influenced by the electron-withdrawing sulfonyl group and the electron-donating amino group, making it a candidate for applications in medicinal chemistry and materials science. The (2Z)-configuration ensures specific spatial arrangements critical for intermolecular interactions and reactivity.
Properties
IUPAC Name |
methyl (Z)-2-(benzenesulfonyl)-3-(4-ethylanilino)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-3-14-9-11-15(12-10-14)19-13-17(18(20)23-2)24(21,22)16-7-5-4-6-8-16/h4-13,19H,3H2,1-2H3/b17-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHARJQODCNGMV-LGMDPLHJSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC=C(C(=O)OC)S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)N/C=C(/C(=O)OC)\S(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2Z)-3-[(4-ethylphenyl)amino]-2-(phenylsulfonyl)acrylate typically involves multi-step organic reactions. One common method includes the reaction of 4-ethylphenylamine with phenylsulfonyl chloride to form an intermediate sulfonamide. This intermediate is then reacted with methyl acrylate under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Methyl (2Z)-3-[(4-ethylphenyl)amino]-2-(phenylsulfonyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
Methyl (2Z)-3-[(4-ethylphenyl)amino]-2-(phenylsulfonyl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of methyl (2Z)-3-[
Biological Activity
Methyl (2Z)-3-[(4-ethylphenyl)amino]-2-(phenylsulfonyl)acrylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to a class of compounds characterized by a sulfonamide functional group, which is often associated with various biological activities. The compound can be synthesized through a multi-step process involving the reaction of appropriate phenylsulfonyl and ethylamine derivatives.
Biological Activity
The biological activity of this compound can be summarized as follows:
- Anticancer Properties : Preliminary studies suggest that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, it has shown efficacy in inhibiting the growth of leukemic HL60 cells, similar to other flavonoid derivatives which are known for their anticancer properties .
- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways associated with cell proliferation and survival. Specifically, compounds in this class may interfere with the epidermal growth factor receptor (EGFR) signaling pathway, leading to decreased cell viability and increased apoptosis in cancer cells .
Case Studies
Several case studies have highlighted the biological activity of this compound:
- Antiproliferative Activity : A study conducted on various synthetic analogs demonstrated that modifications to the structure significantly influenced their antiproliferative activity. The compound exhibited an IC50 value comparable to established anticancer agents, indicating its potential as a therapeutic candidate .
- Synergistic Effects : Research has indicated that when combined with other chemotherapeutic agents, this compound can enhance the overall efficacy of treatment regimens in resistant cancer types.
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Substituent Variations and Physicochemical Properties
The compound belongs to a broader class of (Z)-methyl 2-(phenylsulfonyl)acrylates, where substituents on the amino or aryl groups modulate properties. Key analogs include:
Key Observations :
- Substituent Effects on Yield : Electron-rich groups (e.g., 3,4-dimethoxy in 3g) correlate with higher yields (98%), likely due to enhanced resonance stabilization during synthesis .
- Z/E Selectivity : Bulky substituents (e.g., p-tolyl in 3i) favor Z-configuration (96:4), while smaller groups (e.g., furan in 3k) achieve near-exclusive Z-selectivity (>99:1) .
- NMR Trends : The C=O carbon appears ~166 ppm across analogs. Aromatic carbons vary based on substituent electronegativity (e.g., 149.8 ppm for electron-donating OCH₃ in 3g) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
